molecular formula C15H12O2 B12515428 2,4-dimethyl-6H-benzo[c]chromen-6-one

2,4-dimethyl-6H-benzo[c]chromen-6-one

Cat. No.: B12515428
M. Wt: 224.25 g/mol
InChI Key: LKRFZSISRFMVFH-UHFFFAOYSA-N
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Description

2,4-dimethyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Another method involves the use of O-benzylated phenols through a C–H sulfenylation/radical cyclization sequence .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to modulation of signaling pathways and subsequent biological responses.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2,4-dimethylbenzo[c]chromen-6-one

InChI

InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)11-5-3-4-6-12(11)15(16)17-14/h3-8H,1-2H3

InChI Key

LKRFZSISRFMVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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